1-(2,4-Diphenylpyrimidin-5-YL)ethanone
Description
1-(2,4-Diphenylpyrimidin-5-yl)ethanone is a pyrimidine derivative featuring two phenyl groups at positions 2 and 4 of the pyrimidine ring and an acetyl (ethanone) group at position 5. Although direct synthesis data for this specific compound are absent in the provided evidence, analogous compounds are synthesized via multicomponent Biginelli reactions or Suzuki couplings, suggesting plausible routes for its preparation .
Properties
CAS No. |
59068-34-7 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-(2,4-diphenylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C18H14N2O/c1-13(21)16-12-19-18(15-10-6-3-7-11-15)20-17(16)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
YYGYSAUBBPTGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among ethanone-containing pyrimidine derivatives lie in the substituents on the pyrimidine core. Below is a comparative analysis of analogous compounds:
Physicochemical Properties
- Solubility : Compounds with electron-donating groups (e.g., -OMe, -NMe2) exhibit higher aqueous solubility than halogenated or fully aromatic derivatives .
- Thermal Stability: Melting points vary with substituent bulk and symmetry. For example, a compound with a hydroxylphenyl group () melts at 176–177°C, while amino-substituted derivatives () show lower melting points (137–142°C) due to reduced crystallinity .
Reactivity and Functionalization
- Ethanone Group: The acetyl moiety serves as a site for nucleophilic additions (e.g., hydrazine in to form hydrazones) or condensations to generate fused heterocycles .
- Thione vs. Thiol : Sulfur-containing derivatives (e.g., 2=S in vs. 2-SH in ) exhibit distinct reactivity; thiones are more electrophilic, enabling selective alkylation or oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
